Asparaginol Asparaginol
Brand Name: Vulcanchem
CAS No.: 36983-58-1
VCID: VC8021350
InChI: InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1
SMILES: C(C(CO)N)C(=O)N
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

Asparaginol

CAS No.: 36983-58-1

Cat. No.: VC8021350

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Asparaginol - 36983-58-1

Specification

CAS No. 36983-58-1
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name (3S)-3-amino-4-hydroxybutanamide
Standard InChI InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1
Standard InChI Key QCZJFMXMDLPIAN-VKHMYHEASA-N
Isomeric SMILES C([C@@H](CO)N)C(=O)N
SMILES C(C(CO)N)C(=O)N
Canonical SMILES C(C(CO)N)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Asparaginol’s structure (Fig. 1) integrates three key components:

  • Fmoc Group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group, ensuring stability during peptide elongation.

  • Trityl Group: A triphenylmethyl group shielding the side-chain amine, preventing undesired side reactions.

  • Hydroxyl Group: Replaces asparagine’s carboxamide, enabling selective deprotection and functionalization .

Molecular Formula: C₃₈H₃₄N₂O₄
Molecular Weight: 582.69 g/mol

Physicochemical Data

PropertySpecification
Purity≥98% (GC)
Moisture Content≤0.5%
AppearanceNot available
Melting/Boiling PointNot available

Data limitations for thermal properties suggest that asparaginol is typically handled in solution-phase reactions or SPPS, where solid-state characteristics are less critical .

Synthesis and Production

Chemical Synthesis

Asparaginol is synthesized via a multi-step protocol:

  • Protection of Asparagine: The α-amino group is shielded with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride), while the side-chain amine reacts with trityl chloride.

  • Reduction of Carboxylic Acid: The γ-carboxylic acid of asparagine is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃·THF), yielding the -ol moiety.

  • Purification: Column chromatography isolates the product, achieving ≥98% purity .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

Asparaginol’s primary application lies in SPPS, where it serves as a building block for introducing asparagine residues. The Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the trityl group remains intact until final cleavage with trifluoroacetic acid (TFA) . This orthogonal protection strategy minimizes side reactions, ensuring high-fidelity peptide chains.

Future Research Directions

  • Thermal Stability Studies: Elucidate melting/boiling points to optimize storage and handling.

  • Enzymatic Synthesis: Engineer asparagine synthetases to catalyze asparaginol production, reducing reliance on chemical reagents .

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

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